molecular formula C6H7IN4O2 B8726541 Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate

Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate

Cat. No.: B8726541
M. Wt: 294.05 g/mol
InChI Key: OOQYPDWXJMEILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate is a heterocyclic compound that contains a pyrazine ring substituted with amino, iodo, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate typically involves the iodination of a pyrazine derivative followed by esterification and amination reactions. One common method includes the reaction of 3,5-diaminopyrazine-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester. Finally, the amino groups are introduced through nucleophilic substitution reactions using appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, thiols

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Alcohol derivatives

    Substitution: Azide or thiol-substituted derivatives

Scientific Research Applications

Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
  • Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
  • Methyl 3,5-diamino-6-fluoropyrazine-2-carboxylate

Uniqueness

Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C6H7IN4O2

Molecular Weight

294.05 g/mol

IUPAC Name

methyl 3,5-diamino-6-iodopyrazine-2-carboxylate

InChI

InChI=1S/C6H7IN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11)

InChI Key

OOQYPDWXJMEILC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)I)N)N

Origin of Product

United States

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